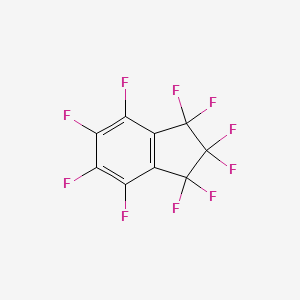

Perfluoroindan

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,5,6,7-decafluoroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBKOSTZCGEKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430859 | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-47-6 | |

| Record name | 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Perfluoroindan: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of perfluoroindan, a fully fluorinated derivative of indan. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical structure, physicochemical properties, synthesis, and burgeoning applications of this unique fluorinated molecule. We will delve into the causality behind its utility and provide actionable protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound: Structure and Core Attributes

This compound, systematically named 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroindan, is a saturated bicyclic perfluorocarbon. Its structure consists of a benzene ring fused to a cyclopentane ring where all hydrogen atoms have been replaced by fluorine atoms. This exhaustive fluorination imparts remarkable chemical and thermal stability, low surface tension, and high density, characteristics that are hallmarks of perfluorinated compounds.

The fundamental chemical identifiers for this compound are:

-

IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroindan

-

Molecular Formula: C₉F₁₄

-

CAS Number: 51299-23-5

The replacement of C-H bonds with C-F bonds, which are significantly stronger and more polar, results in a molecule with a highly electronegative fluorine sheath. This sheath minimizes intermolecular interactions, leading to many of its unique properties.

Physicochemical Properties: A Tabulated Overview

The distinct properties of this compound stem directly from its fluorinated structure. While extensive experimental data for this compound is not as readily available as for more common perfluorocarbons, the following table summarizes known and predicted physicochemical properties, drawing parallels with similar perfluorinated structures. It is important to note that many per- and polyfluoroalkyl substances (PFAS) have limited empirically derived data, and some values are based on estimations.[1]

| Property | Value | Source/Comment |

| Molecular Weight | 398.07 g/mol | Calculated |

| Boiling Point | ~130-140 °C | Estimated based on similar perfluorinated compounds. Boiling points of PFAS tend to increase with the length of the fluorinated chain.[1] |

| Melting Point | Not available | Data for many PFAS solids are available, but this compound's melting point is not well-documented in readily accessible literature. |

| Density | ~1.8 - 1.9 g/cm³ | Estimated. Perfluorinated compounds are significantly denser than their hydrocarbon counterparts. |

| Solubility | Insoluble in water; Soluble in some fluorinated solvents. | The hydrophobic and lipophobic nature of perfluorocarbons makes them immiscible with most common solvents. |

| Vapor Pressure | Low | Consistent with a relatively high boiling point for a molecule of its size. |

| Refractive Index | Low | A characteristic feature of fluorinated compounds. |

| Chemical Stability | High | The strength of the C-F bond imparts exceptional resistance to chemical and thermal degradation. |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a challenging endeavor due to the high energy required to form C-F bonds and the often-harsh conditions needed for perfluorination. A documented method for the preparation of this compound involves the pyrolysis of the dimer of hexafluorocyclopentadiene.

Synthetic Pathway: Pyrolysis of Hexafluorocyclopentadiene Dimer

Caption: Synthetic pathway for this compound via pyrolysis.

The synthesis proceeds in two main stages:

-

Dimerization of Hexafluorocyclopentadiene: This step involves a [2+4] cycloaddition (Diels-Alder reaction) of two molecules of hexafluorocyclopentadiene to form its dimer.

-

Pyrolysis of the Dimer: The dimer is then subjected to high temperatures (400-700 °C) in the vapor phase, typically in a stream of an inert gas like nitrogen or argon. The reaction is carried out in a heated tube, often made of nickel and packed with sodium fluoride. The short residence time in the reaction zone (0.01 to 0.1 seconds) is critical to favor the formation of this compound.[2]

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a generalized representation based on patent literature and should be performed only by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants and high temperatures involved.

Materials:

-

Dimer of hexafluorocyclopentadiene

-

High-purity nitrogen gas

-

Nickel tube reactor (e.g., 1-inch diameter, 2 feet long)

-

Tube furnace capable of reaching 700 °C

-

Sodium fluoride (anhydrous, granular)

-

Vaporizer/preheater

-

Cold trap (e.g., dry ice/acetone bath)

-

Gas flow controllers

Procedure:

-

Reactor Preparation: Pack the nickel tube reactor with anhydrous sodium fluoride granules.

-

System Assembly: Assemble the apparatus, connecting the nitrogen gas inlet to a vaporizer containing the hexafluorocyclopentadiene dimer. The vaporizer outlet is connected to the inlet of the nickel tube reactor housed within the tube furnace. The reactor outlet is connected to a series of cold traps.

-

Inerting the System: Purge the entire system with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.

-

Heating: Heat the tube furnace to the desired reaction temperature (e.g., 550 °C).

-

Vaporization and Pyrolysis: Gently heat the vaporizer to sublime the dimer into the nitrogen stream. Control the nitrogen flow rate to achieve the desired residence time within the heated reactor.

-

Product Collection: The reaction products exiting the reactor are condensed and collected in the cold traps.

-

Purification: The collected crude product, a mixture of this compound and other perfluorinated compounds, can be purified by fractional distillation under reduced pressure.

Causality of Experimental Choices:

-

Nickel Tube: Nickel is used for its high-temperature resistance and relative inertness towards fluorine-containing compounds at elevated temperatures.

-

Sodium Fluoride Packing: Sodium fluoride can act as a fluoride source and may help to facilitate the rearrangement and complete fluorination of the intermediates.

-

Inert Gas Stream: The inert gas serves as a carrier for the reactant vapor and prevents oxidation at high temperatures.

-

Short Residence Time: A short residence time is crucial to prevent the decomposition of the desired product and minimize the formation of unwanted byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a molecule of interest in several advanced scientific fields. While specific, widespread applications are still emerging, its utility can be inferred from the broader applications of perfluorocarbons.

Medical Imaging: A Potential 19F MRI Contrast Agent

Perfluorocarbons are biocompatible and chemically and biologically inert, making them excellent candidates for in vivo applications.[1] Their high fluorine content and the absence of a fluorine background signal in biological tissues make them highly suitable for 19F Magnetic Resonance Imaging (MRI).[3]

Caption: Workflow for this compound as a 19F MRI contrast agent.

This compound, formulated as a nanoemulsion, could serve as a highly specific contrast agent for:

-

Cell Tracking: Labeling therapeutic cells (e.g., stem cells, immune cells) to monitor their migration and engraftment in vivo.

-

Angiography: Visualizing blood vessels with high resolution.

-

Targeted Imaging: By functionalizing the surface of the nanoemulsion droplets with targeting ligands, specific tissues or disease markers can be imaged.

Drug Delivery and Formulation

The hydrophobic and lipophobic nature of this compound, combined with its ability to dissolve large amounts of gases like oxygen, presents opportunities in drug delivery. Fluorinated compounds are being explored as carriers for therapeutic agents, potentially enhancing their stability and modifying their pharmacokinetic profiles. Judicious placement of fluorine in a candidate compound can markedly affect potency, increase metabolic stability, and enhance membrane permeability.

Advanced Materials and Electronics

The high thermal stability and dielectric properties of perfluorocarbons make them suitable for applications in high-performance electronics as coolants and insulating fluids. This compound could find use in specialized applications where its specific boiling point and density are advantageous.

Safety, Handling, and Disposal

Perfluorinated compounds, as a class, require careful handling due to their persistence in the environment. While this compound itself is expected to be chemically inert and have low acute toxicity, appropriate safety precautions are necessary.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

The disposal of PFAS-containing materials is subject to evolving regulations.[2] Current acceptable methods for non-consumer PFAS waste include:

-

Incineration: High-temperature incineration is a potential method for the permanent elimination of PFAS.

-

Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill with appropriate environmental controls.

-

Deep Well Injection: Injecting PFAS-containing waste deep underground into geologically stable formations.

It is crucial to consult and comply with all local, state, and federal regulations regarding the disposal of perfluorinated compounds.

Conclusion

This compound stands as a molecule with significant potential, primarily driven by the unique physicochemical properties imparted by its exhaustive fluorination. While its commercial applications are not yet widespread, its utility as a potential 19F MRI contrast agent, a component in advanced drug delivery systems, and a specialty fluid in materials science is evident. Further research into its synthesis, properties, and applications will undoubtedly unlock new opportunities for this fascinating compound.

References

- MONTECATINI EDISON SPA. PROCESS FOR THE PREPARATION OF PERFLUOROINDANE AND-.

-

Interstate Technology & Regulatory Council (ITRC). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available from: [Link]

-

National Center for Biotechnology Information. Perfluorocarbons: A perspective of theranostic applications and challenges. PMC. Available from: [Link]

-

Clark Hill PLC. EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. 2021. Available from: [Link]

-

PubMed. Fluorinated MRI contrast agents and their versatile applications in the biomedical field. Available from: [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Perfluoroindan: Pathways and Mechanisms

Abstract

Perfluoroindan (C₉F₁₆) is a fully fluorinated bicyclic compound prized for its exceptional chemical and thermal stability, high density, and unique solvent properties. These characteristics make it a valuable material in advanced lubrication, electronics cooling, and as a component in medical applications such as artificial blood substitutes. However, the synthesis of this compound presents significant challenges due to the high reactivity of fluorinating agents and the potential for skeletal rearrangements. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a deep dive into the underlying reaction mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the principles and practical considerations for obtaining this important fluorinated molecule.

Introduction: The Significance and Synthetic Hurdles of this compound

The exhaustive replacement of hydrogen with fluorine in the indan scaffold imparts a remarkable inertness to the resulting this compound molecule. This transformation from a hydrocarbon to a perfluorocarbon drastically alters its physicochemical properties, leading to a low surface tension, high gas solubility, and extreme hydrophobicity. While these properties are highly desirable, the synthesis of this compound is far from trivial. Direct fluorination of indan with elemental fluorine is violently exothermic and uncontrollable, leading to extensive fragmentation of the carbon skeleton.[1] Consequently, more controlled, indirect methods are employed. The two most established and industrially relevant methods are the Fowler process , utilizing high-valency metal fluorides, and electrochemical fluorination (ECF) , also known as the Simons process.

This guide will dissect these two primary methodologies, focusing on the causality behind experimental choices and providing insights into the reaction mechanisms that govern the formation of this compound.

The Fowler Process: Taming Fluorine with Cobalt Trifluoride

The Fowler process is a vapor-phase fluorination technique that employs a solid fluorine carrier, typically cobalt trifluoride (CoF₃), to moderate the reactivity of elemental fluorine.[1] This method has been a cornerstone of industrial perfluorocarbon production since its development during the Manhattan Project.[1]

The Two-Stage Reaction System

The Fowler process operates in a cyclical, two-stage manner:

-

Regeneration of the Fluorinating Agent: Cobalt difluoride (CoF₂) is fluorinated with elemental fluorine at elevated temperatures (typically 250-350°C) to generate the active fluorinating agent, cobalt trifluoride (CoF₃).

2 CoF₂ + F₂ → 2 CoF₃

-

Fluorination of the Hydrocarbon: The hydrocarbon vapor, in this case, indan, is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, being reduced back to CoF₂ in the process. The perfluorinated product is then collected from the effluent gas stream.

C₉H₁₀ + 16 CoF₃ → C₉F₁₆ + 10 HF + 16 CoF₂

Mechanistic Insights into the Fowler Process

The fluorination of hydrocarbons with cobalt trifluoride is believed to proceed through a single-electron transfer (SET) mechanism, involving the formation of carbocation intermediates.[1] This has significant implications for the synthesis of this compound:

-

Initiation: The reaction is initiated by the interaction of the hydrocarbon with the surface of the CoF₃.

-

Carbocation Formation: A single electron is transferred from the hydrocarbon to the cobalt(III) center, generating a carbocationic species and reducing Co(III) to Co(II).

-

Fluorination and Rearrangement: The carbocation is then quenched by a fluoride ion from the CoF₃ lattice. However, these carbocation intermediates are susceptible to skeletal rearrangements, which can lead to a mixture of perfluorinated isomers and byproducts. For bicyclic systems like indan, this can be a significant challenge, potentially leading to the formation of perfluorinated species other than the desired this compound structure.

-

Progressive Fluorination: This process of carbocation formation and fluorination continues until all hydrogen atoms are replaced by fluorine.

The propensity for carbocation rearrangements is a critical factor influencing the yield and purity of the desired product. To mitigate this, partially fluorinated feedstocks can be used, which are generally less prone to such rearrangements.[1]

Generalized Experimental Protocol for the Fowler Process

-

Reactor Preparation: A tubular reactor, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt difluoride (CoF₂).

-

Cobalt Trifluoride Generation: The reactor is heated to approximately 250-300°C, and a stream of elemental fluorine, diluted with an inert gas such as nitrogen, is passed through the reactor until the CoF₂ is completely converted to CoF₃. This is indicated by the breakthrough of fluorine at the reactor outlet.

-

Indan Fluorination: The reactor temperature is adjusted to the optimal range for the fluorination of indan, likely between 300-400°C. A stream of indan vapor, carried by an inert gas, is then introduced into the reactor.

-

Product Collection and Purification: The effluent gas stream, containing this compound, partially fluorinated intermediates, hydrogen fluoride (HF), and the inert carrier gas, is passed through a series of traps. The perfluorinated products are condensed in cold traps, while HF is typically removed by passing the gas stream through a scrubber containing a base or a solid adsorbent like sodium fluoride. The crude liquid product is then purified by fractional distillation.

Table 1: Key Parameters in the Fowler Process

| Parameter | Typical Range | Rationale |

| Reactor Temperature | 250 - 400°C | Balances reaction rate with the extent of C-C bond cleavage. Higher temperatures favor complete fluorination but can increase fragmentation. |

| Indan Flow Rate | Variable | Controls the residence time in the reactor, influencing the degree of fluorination. |

| Fluorine Flow Rate (Regeneration) | Variable | Affects the rate of CoF₃ regeneration. |

| Inert Gas Dilution | Essential | Helps to control the reaction temperature and prevent localized overheating. |

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination, or the Simons process, is another major industrial method for the production of perfluorinated compounds.[2] This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF).[2]

The Electrochemical Cell and Reaction

A typical Simons ECF cell consists of a nickel anode and a steel or nickel cathode immersed in a solution of the organic compound in aHF. A direct current is passed through the cell, leading to the replacement of hydrogen atoms with fluorine at the anode.

The overall reaction for the synthesis of this compound can be represented as:

C₉H₁₀ + 16 HF → C◉F₁₆ + 26 H₂

The Enigmatic Mechanism of Electrochemical Fluorination

The precise mechanism of the Simons process is complex and has been a subject of debate. However, a widely accepted model involves the formation of a high-valent nickel fluoride layer on the surface of the anode.

-

Anode Passivation and Film Formation: Upon the application of an electric potential, the nickel anode is oxidized in the presence of fluoride ions to form a passivating layer of nickel(II) fluoride (NiF₂). Further oxidation at higher potentials leads to the formation of a complex, conductive layer of high-valent nickel fluorides (NiFₓ, where x > 2), often described as a "black film."

-

Fluorination via the High-Valent Nickel Fluoride Layer: This high-valent nickel fluoride layer is believed to be the active fluorinating agent. The organic substrate, adsorbed onto the anode surface, is then fluorinated by this layer. The exact nature of the fluorine transfer is not fully elucidated but may involve radical or high-valent nickel-mediated pathways.

-

Regeneration of the Active Layer: The nickel fluoride layer is continuously regenerated electrochemically as the fluorination proceeds.

Figure 1. A simplified workflow of the Electrochemical Fluorination (Simons Process) for this compound synthesis.

Generalized Experimental Protocol for Electrochemical Fluorination

-

Electrolyte Preparation: The electrochemical cell is charged with anhydrous hydrogen fluoride. The organic substrate, indan, is then dissolved in the aHF. For substrates with low solubility, a conductivity additive may be used.

-

Electrolysis: A constant current is applied to the cell. The cell voltage is typically maintained in the range of 5-8 volts. The electrolysis is continued until the theoretical amount of charge required for complete fluorination has been passed, or until the evolution of hydrogen gas at the cathode ceases.

-

Product Recovery: The perfluorinated product, being denser and immiscible with aHF, often collects at the bottom of the cell and can be drained off. Gaseous byproducts, including hydrogen and any volatile fluorocarbons, are vented through a condenser to trap any entrained product.

-

Work-up and Purification: The crude product is carefully washed with water or a dilute base to remove residual HF. It is then dried and purified by fractional distillation.

Table 2: Key Parameters in the Simons Process

| Parameter | Typical Value/Range | Rationale |

| Cell Voltage | 5 - 8 V | Sufficient to overcome the cell resistance and drive the fluorination reaction without excessive decomposition. |

| Current Density | Variable (e.g., 1-25 mA/cm²) | Influences the rate of fluorination and the efficiency of the process. |

| Temperature | 0 - 20°C | Maintains the aHF in a liquid state and helps to control the reaction. |

| Substrate Concentration | 5 - 20% | A balance between reaction rate and maintaining sufficient conductivity of the electrolyte. |

Purification and Characterization of this compound

Regardless of the synthetic method, the crude this compound product will be a mixture of the desired compound, partially fluorinated intermediates, and potentially isomeric byproducts. Purification is therefore a critical step.

Purification Techniques

-

Washing: The initial work-up involves washing the crude product with water and a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts, primarily HF.

-

Drying: The washed product is then dried using a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.

-

Fractional Distillation: Due to the likely presence of close-boiling isomers and partially fluorinated compounds, a highly efficient fractional distillation column is essential for obtaining high-purity this compound.

Characterization Methods

The identity and purity of the final product are confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the components of the purified product and assessing its purity.[3][4][5][6][7] Mass spectrometry provides the molecular weight of the components and fragmentation patterns that can confirm the this compound structure.[8][9][10][11][12]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for the characterization of organofluorine compounds.[1][13][14][15][16][17] The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide detailed information about the structure of the this compound molecule and can be used to identify and quantify any impurities.[1][13][14][15][16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The absence of C-H stretching bands confirms the complete fluorination of the molecule.

Conclusion and Future Outlook

The synthesis of this compound is a challenging yet essential process for obtaining a molecule with remarkable properties and diverse applications. The Fowler process and electrochemical fluorination remain the dominant industrial methods, each with its own set of advantages and mechanistic intricacies. A thorough understanding of the underlying principles, particularly the role of carbocation intermediates in the Fowler process and the high-valent nickel fluoride layer in ECF, is crucial for optimizing these syntheses to achieve higher yields and purity.

Future research in this area may focus on the development of more selective and energy-efficient fluorination methods. This could involve the use of novel fluorinating agents, catalytic systems that minimize skeletal rearrangements, or advancements in electrochemical cell design and electrolyte compositions. As the demand for high-performance fluorinated materials continues to grow, so too will the importance of robust and well-understood synthetic pathways to molecules like this compound.

References

- Bieniarz C, Behme C, Ramakrishna K. An efficient and environmentally friendly synthesis of the inhalation anesthetic sevoflurane. J. Fluorine Chem. 2000;106:99–103.

- Determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry. J Chromatogr B Biomed Sci Appl. 2001;760(1):137-44.

- Fowler, R. D., et al. (1947). The Fluorination of Hydrocarbons. Industrial & Engineering Chemistry, 39(3), 292-298.

-

Fowler process. In Wikipedia. Retrieved January 18, 2026, from [Link]

- Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. J Vis Exp. 2019;(146):10.3791/59499.

- Nontargeted Analysis of Per- and Polyfluoroalkyl Substances in Surface Water Using Fragment Ion Flagging.

-

Simons process. In Wikipedia. Retrieved January 18, 2026, from [Link]

- Reinvestigation of the Two-step Synthesis of Sevoflurane. Iran J Pharm Res. 2011;10(2):231-6.

- ¹⁹F NMR Chemical Shift Table. Alfa Chemistry.

- Long Chain Perfluorinated Alkyl Acids Derivatisation and Identification in Biota and Abiota Matrices Using Gas Chromatography.

- Fluorine NMR. University of California, Santa Barbara.

- Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Commun Mass Spectrom. 2007;21(23):3803-14.

- Electrochemical fluorination of various (arylthio)methyl carboxylates was carried out in aprotic organic solvents containing poly(HF) salts to provide the corresponding O-fluoromethyl carboxylates in good to moderate yield.

- Liquid and Gas Chromatography Mass Spectrometry Method Development for the Quantification of Per... YouTube. Published December 2, 2021.

- ¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

- ¹⁹F NMR Reference Standards.

- Process for the synthesis of perfluorobutadiene.

- Electrochemical fluorination of organic compounds. Revue Roumaine de Chimie. 2007;52(5):453-468.

- Gas Chrom

- Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Sci Adv. 2022;8(19):eabn2297.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. J Anal Methods Chem. 2012;2012:890537.

- Fluorination of Organic Compounds with Cobalt Trifluoride and Elemental Fluorine in the Presence of Cobalt Trifluoride.

- Purification of perfluoro-n-alkanoic acids (C(n)F(2n+1)COOH, n=7, 9, 11, 13, 15 and 17) was made by repeated recrystallizations from n-hexane/acetone mixed solvent, and their purity was found to be more than 99.5% by GC-MS, NMR, and elemental analysis. J Oleo Sci. 2008;57(2):87-93.

- 19Flourine NMR. University of Sheffield.

- Parallel Reaction Monitoring (PRM)

- Carbon monoxide fluorination using alumina-supported cobalt trifluoride: A proof of concept.

- Cobalt fluorides: preparation, reactivity and applications in catalytic fluorination and C–F functionalization. Chem Commun (Camb). 2021;57(58):7074-7091.

- Synthesis of nanocrystalline mixed metal fluorides in nonaqueous medium.

- Purification and Characterization of (Per)Chlorate Reductase from the Chlorate-Respiring Strain GR-1.

- Expression, Purification, and Characterization of Recombinant Human Perforin.

- First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. Molecules. 2022;27(15):4705.

- Purification and Characterization of Transglutaminase Isolated from Sardine (Sardina pilchardus) Flesh Waste. Foods. 2023;12(13):2568.

- Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polariz

- Large-Scale Green Synthesis of Porphyrins. ACS Omega. 2021;6(35):22745-22752.

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. Determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. biophysics.org [biophysics.org]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. colorado.edu [colorado.edu]

- 17. researchgate.net [researchgate.net]

Perfluoroindan: A Comprehensive Technical Guide to its Physicochemical Properties and Applications

Introduction

Perfluoroindan, a fully fluorinated derivative of indan, represents a class of perfluorocarbons (PFCs) characterized by exceptional chemical and thermal stability. The substitution of all hydrogen atoms with fluorine imparts unique physicochemical properties, including high density, low surface tension, and remarkable inertness. These characteristics have positioned this compound and related PFCs as materials of significant interest across various scientific and industrial domains, most notably in advanced materials science, and with emerging potential in biomedical applications and drug development.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential application in their work. The subsequent sections will delve into its molecular structure, physicochemical parameters, synthesis and purification strategies, analytical characterization, and safety considerations, underpinned by field-proven insights and authoritative references.

Molecular Structure and Identification

The foundational characteristics of this compound stem from its molecular architecture. It is a bicyclic compound where the indan hydrocarbon framework is fully saturated with fluorine atoms.

-

Chemical Formula: C₉F₁₆

-

Molecular Weight: 424.08 g/mol [1]

-

IUPAC Name: Hexadecafluorooctahydro-1H-indene

-

CAS Number: 69064-33-1 (for a related perfluorinated adamantane, specific CAS for this compound may vary)[1]

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which is the primary reason for the high stability and inertness of this compound.

Caption: 2D chemical structure of this compound.

Physical Properties

The physical properties of this compound are dictated by its fluorinated nature, leading to weak intermolecular forces. This results in a compound that is liquid at room temperature with a relatively low boiling point for its molecular weight.

| Property | Value | Reference |

| Boiling Point | 117.8 °C | [2] |

| Melting Point | -4 °C | [2] |

| Density | 1.884 g/mL | [2] |

| Partition Coefficient (log Kow) | 5.2 | [2] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Odorless | [3][4] |

Discussion of Properties:

-

High Density: With a density approaching twice that of water, this compound is a dense liquid. This property is crucial in applications where phase separation from aqueous or hydrocarbon-based systems is required.

-

Low Solubility: this compound is immiscible with water and many organic solvents. Its lipophobicity and hydrophobicity make it a unique solvent for highly fluorinated compounds.

-

Boiling and Melting Points: The boiling point of 117.8°C indicates a moderate volatility. The melting point of -4°C allows it to remain in a liquid state over a wide range of temperatures, making it suitable for various thermal management applications.

-

Partition Coefficient: A high log Kow value of 5.2 signifies its strong preference for non-polar environments over water.[2]

Chemical Properties and Stability

The chemical behavior of this compound is dominated by the strength and polarity of the C-F bond.

-

Chemical Inertness: this compound is exceptionally resistant to chemical attack. It is stable in the presence of strong acids, bases, oxidizing agents, and reducing agents under typical conditions. This inertness is a hallmark of perfluorinated compounds and is attributed to the high energy required to break the C-F bond and the steric shielding of the carbon backbone by the fluorine atoms.

-

Thermal Stability: It exhibits high thermal stability, decomposing only at elevated temperatures. This makes it suitable for high-temperature applications where organic compounds would typically degrade.

-

Gas Solubility: Like other perfluorocarbons, this compound can dissolve significant quantities of gases, including oxygen and carbon dioxide.[3] This property is of particular interest in biomedical applications such as artificial blood substitutes and for enhancing oxygen delivery in cell cultures.

Synthesis and Purification

The synthesis of this compound is a complex process, generally involving the exhaustive fluorination of a hydrocarbon precursor. While specific industrial methods are often proprietary, the general principles follow established fluorination chemistries.

Generalized Synthetic Workflow:

A common approach for synthesizing perfluorinated compounds involves the electrochemical fluorination (ECF) of the corresponding hydrocarbon or a multi-step process involving fluorinating agents.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification of Crude this compound

-

Aqueous Wash: The crude product from the synthesis is transferred to a separatory funnel. It is washed sequentially with a dilute solution of sodium bicarbonate to neutralize and remove acidic impurities, followed by several washes with deionized water to remove any water-soluble salts.[5]

-

Drying: The lower organic phase (due to high density) is collected and dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[5]

-

Filtration: The drying agent is removed by filtration.

-

Fractional Distillation: The dried and filtered crude product is subjected to fractional distillation under atmospheric or reduced pressure. The fraction corresponding to the boiling point of this compound (117.8 °C) is collected to yield the high-purity product.

Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The most common and effective methods are detailed below.

Analytical Workflow:

Caption: Workflow for the analytical characterization of this compound.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight. The gas chromatogram will show a single major peak for a pure sample, and the mass spectrum will exhibit a molecular ion peak and fragmentation pattern consistent with the structure of this compound.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for structural confirmation of fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show a complex set of signals corresponding to the different fluorine environments in the molecule. The chemical shifts and coupling patterns provide definitive structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to confirm the presence of C-F bonds and the absence of C-H and other functional groups. The spectrum will be dominated by strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., perfluorohexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and interaction with the column's stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard or library to confirm the identity and purity of the this compound.

Applications in Drug Development and Research

The unique properties of this compound lend themselves to several specialized applications, particularly in the pharmaceutical and biomedical fields.

-

Drug Delivery Systems: The ability of perfluorocarbons to dissolve large amounts of gases makes them attractive for developing oxygen-therapeutics and as components in microbubble contrast agents for ultrasound imaging.[3][6][7] Their inertness ensures they do not interact with the active pharmaceutical ingredient (API).

-

"Fluorous" Chemistry: this compound can be used as a solvent in "fluorous" synthesis and separation techniques. In this methodology, a fluorous-tagged reagent or catalyst is used, which is soluble in the fluorous solvent (like this compound) but not in common organic solvents. This allows for easy separation of the catalyst or reagent from the product by simple liquid-liquid extraction.

-

Biomedical Imaging: Perfluorocarbons are being investigated as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). Since the human body has a negligible background of fluorine, ¹⁹F MRI can be used to track the distribution of perfluorocarbon-based agents with high specificity.

-

Ophthalmic Surgery: Due to their high density and immiscibility with water, perfluorocarbons are used as temporary tamponades in retinal detachment surgery to help flatten the retina.

Safety and Handling

While this compound is chemically inert and generally considered to have low toxicity, proper laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling this compound.[8][9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially if heated.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from high temperatures.[10]

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[10] Dispose of waste this compound in accordance with local, state, and federal regulations for chemical waste. Do not mix with other chemical waste streams.[11]

Conclusion

This compound is a highly stable and inert fluorinated compound with a unique combination of physical and chemical properties. Its high density, low solubility, and ability to dissolve gases make it a valuable material for a range of specialized applications, from advanced materials to potential uses in drug delivery and biomedical imaging. A thorough understanding of its properties, as outlined in this guide, is essential for researchers and scientists looking to harness its potential in innovative applications. The continued exploration of this compound and related compounds is likely to yield further advancements in various scientific and technological fields.

References

-

F2 Chemicals Ltd. Perfluoroperhydroindane. [Link]

-

National Institutes of Health. Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]

-

Interstate Technology & Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

National Institutes of Health, PubChem. Perfluoro-2-methylindane. [Link]

-

National Institutes of Health, National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. [Link]

-

PubMed. An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods. [Link]

-

Scilit. Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS. [Link]

-

Wikipedia. Perfluorohexane. [Link]

-

ResearchGate. Comparison of boiling points of the perfluoroalkanes to the normal.... [Link]

-

Wikipedia. Perfluoropentane. [Link]

-

PubMed. Analytical method for biomonitoring of perfluoroalkyl acids in human urine. [Link]

-

National Institutes of Health, PubChem. Perfluoroadamantane. [Link]

-

Canada.ca. Physical and Chemical Properties. [Link]

-

National Institutes of Health, National Center for Biotechnology Information. Table 1, Physical and Chemical Properties of PFPrA. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

ChemSafetyPro.COM. Physical State, Appearance & Odour. [Link]

-

National Institutes of Health, PubChem. Perfluoro(dibutylmethylamine). [Link]

-

National Institutes of Health. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

-

National Institutes of Health, PubChem. Perfluorohexane. [Link]

-

National Institutes of Health, PubChem. Perfluorooctadecanoic acid. [Link]

-

ResearchGate. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

-

Esco Lifesciences. Perchloric Acid Handling Guidelines. [Link]

-

PubMed. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. [Link]

-

University of Edinburgh. Perchloric Acid Safety Guidelines. [Link]

-

ResearchGate. Application of Prodrug to Improve Skin Permeability: A Review. [Link]

-

The University of Alabama. Perchloric Acid: Guidance for Laboratories. [Link]

-

University of Ottawa. Perchloric acid guidelines. [Link]

-

Harvard Environmental Health and Safety. Lab Safety Guideline: Perchloric Acid. [Link]

Sources

- 1. Perfluoroadamantane | C10F16 | CID 64478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. f2chemicals.com [f2chemicals.com]

- 3. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perfluoropentane - Wikipedia [en.wikipedia.org]

- 7. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. escolifesciences.com [escolifesciences.com]

- 9. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 10. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 11. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

perfluoroindan CAS number and molecular weight

An In-Depth Technical Guide to Perfluoroindans: Focus on Perfluoro-2-methylindane

Introduction

Perfluorinated compounds (PFCs) are a class of organofluorine compounds where all hydrogen atoms on the carbon chain are replaced by fluorine atoms. This substitution imparts unique and valuable properties, including high thermal stability, chemical inertness, and low surface energy. Perfluoro-2-methylindane is a perfluorinated derivative of methylindane, a bicyclic aromatic hydrocarbon. Its fully fluorinated structure suggests a high degree of stability and unique physicochemical properties that make it a compound of interest for researchers and scientists in various fields, including materials science and potentially as a tool in drug development.

This technical guide provides a comprehensive overview of Perfluoro-2-methylindane, including its chemical identity, molecular weight, and other computed properties.

Physicochemical Properties of Perfluoro-2-methylindane

A summary of the key physicochemical properties of Perfluoro-2-methylindane is presented in the table below. These properties are computationally derived and provide valuable insights into the behavior of the molecule.

| Property | Value | Source |

| CAS Number | 56594-70-8 | PubChem |

| Molecular Formula | C₁₀F₁₂ | PubChem |

| Molecular Weight | 348.09 g/mol | PubChem |

| IUPAC Name | 1,1,2,3,3,4,5,6,7-nonafluoro-2-(trifluoromethyl)indene | PubChem |

| Canonical SMILES | C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(C(F)(F)F)F)(F)F | PubChem |

| InChI Key | ZBVZCAYJANJKIJ-UHFFFAOYSA-N | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 12 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Molecular Structure and Identification

The unique structure of Perfluoro-2-methylindane, a bicyclic system with extensive fluorination, is key to its properties. Visualization of this structure is crucial for understanding its potential interactions and applications.

Caption: 2D representation of the molecular structure of Perfluoro-2-methylindane.

Potential Applications in Research and Drug Development

While specific applications for Perfluoro-2-methylindane are not detailed in the provided search results, the general properties of perfluorinated compounds allow for informed speculation on their potential uses in a research and drug development context.

-

Inert Tracers and Solvents: Due to their chemical inertness and unique spectroscopic signatures (e.g., in ¹⁹F NMR), perfluorinated compounds can be used as tracers in biological systems and as solvents for specific reactions.

-

Medical Imaging: The high fluorine content of molecules like Perfluoro-2-methylindane could make them candidates for ¹⁹F MRI contrast agents, offering a background-free imaging modality.

-

Drug Delivery: The lipophobic and hydrophobic nature of perfluorocarbons can be exploited in the design of drug delivery systems, such as emulsions and nanoparticles.

-

Respiratory Gas Carriers: Perfluorocarbons have a high capacity for dissolving respiratory gases and have been investigated as artificial blood substitutes.

Synthesis and Experimental Protocols

-

Direct Fluorination: Reacting the hydrocarbon precursor with elemental fluorine, often diluted with an inert gas. This method is highly exothermic and requires specialized equipment.

-

Electrochemical Fluorination (Simons Process): Electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride.

-

Halogen Exchange (Halex) Reaction: Treatment of a polychlorinated or polybrominated precursor with a source of fluoride, such as potassium fluoride.

A generalized workflow for the synthesis and purification of a perfluorinated compound is outlined below.

Caption: Generalized workflow for the synthesis and purification of perfluorinated compounds.

Safety and Handling

Perfluorinated compounds are generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, especially when working with volatile PFCs or during reactions that may produce hazardous byproducts.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Perfluoro-2-methylindane is a fully fluorinated bicyclic compound with a molecular weight of 348.09 g/mol and is identified by the CAS number 56594-70-8. While specific experimental data on its properties and applications are limited in the public domain, its structure suggests it possesses the characteristic high stability and inertness of perfluorinated compounds. These properties make it and similar molecules subjects of interest for advanced materials and potential biomedical applications. Further research is needed to fully elucidate the experimental properties and potential utility of Perfluoro-2-methylindane.

References

-

PubChem. Perfluoro-2-methylindane. National Center for Biotechnology Information. [Link]

The Solubility of Perfluoroindan in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of perfluoroindan in a range of organic solvents. As a critical physicochemical property, understanding the solubility of this perfluorocarbon (PFC) is paramount for its application in pharmaceutical and biomedical research, particularly in areas such as drug delivery, medical imaging, and as a stable medium for chemical reactions. This document moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing PFC solubility and a practical, self-validating experimental protocol for its determination.

Introduction: The Unique Nature of this compound

This compound (C₉F₁₆) is a fluorinated derivative of indan, where all hydrogen atoms have been replaced by fluorine. This substitution imparts exceptional chemical and thermal stability, high density, and a distinct lack of miscibility with many common solvents. These properties make it an attractive candidate for various advanced applications. In the realm of drug development, its inertness and ability to dissolve gases like oxygen have led to its investigation in nanoemulsions for oxygen delivery and as a contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI).[1][2][3] The effectiveness of this compound in these formulations is intrinsically linked to its interaction with other components, making a thorough understanding of its solubility profile essential.

Principles of Perfluorocarbon Solubility: Beyond "Like Dissolves Like"

The conventional wisdom of "like dissolves like" provides a starting point for understanding solubility, but the behavior of perfluorocarbons like this compound requires a more nuanced perspective. Their solubility characteristics are governed by exceptionally weak intermolecular forces.

The carbon-fluorine bond is highly polarized and extremely strong, leading to a molecule with a very low polarizability. This results in weak van der Waals forces (specifically London dispersion forces) between PFC molecules. Consequently, PFCs exhibit low surface tension and low heats of vaporization.

This inherent "weakness" in intermolecular attraction means that significant energy is required to overcome the stronger cohesive forces of most organic solvents to create a cavity for the this compound molecule. Furthermore, the potential energy gain from the interaction between this compound and the solvent molecules is often insufficient to compensate for the energy penalty of disrupting the solvent-solvent interactions. This leads to the general observation that perfluorocarbons are both hydrophobic (immiscible with water) and lipophobic (immiscible with many hydrocarbon-based organic solvents).

However, some degree of solubility can be expected in solvents that also exhibit weak intermolecular forces or have specific structural affinities. For instance, some hydrocarbons and ethers show limited miscibility with PFCs.

Solubility Profile of this compound: A Qualitative and Estimated Overview

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Immiscible / Very Sparingly Soluble | Strong hydrogen bonding in alcohols requires significant energy to disrupt, with minimal favorable interaction with this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | Sparingly Soluble | Polar nature and moderate cohesive energy of ketones lead to limited miscibility with nonpolar this compound. |

| Esters | Ethyl Acetate | Sparingly Soluble | Similar to ketones, the polarity of esters limits their miscibility with this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Partially Miscible to Miscible | Ethers have lower cohesive energy than alcohols and ketones, and the oxygen atom can have some interaction with the fluorinated surface, leading to better miscibility. Diethyl ether is known to be miscible with some PFCs.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | While nonpolar, the π-π stacking interactions in aromatic solvents are not favorably replaced by interactions with this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Miscible | The weak London dispersion forces in aliphatic hydrocarbons are more comparable to those of this compound, leading to a higher likelihood of miscibility. |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Sparingly to Partially Miscible | The polarity and intermolecular interactions of these solvents vary, leading to a range of expected solubilities. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Immiscible / Very Sparingly Soluble | The very high polarity and strong dipolar interactions of these solvents make them poor solvents for nonpolar this compound. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed to be self-validating by incorporating equilibrium confirmation.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or a ¹⁹F Nuclear Magnetic Resonance (NMR) spectrometer)

-

Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow Diagram

Sources

- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorocarbon nanoemulsions for quantitative molecular imaging and targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. routledge.com [routledge.com]

Perfluoroindan: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Understanding Thermal Behavior in Advanced Fluorinated Molecules

Perfluoroindan (C₉F₁₆), a saturated polycyclic perfluorocarbon, represents a class of molecules with exceptional chemical inertness and thermal resistance. These properties make it and its derivatives attractive candidates for a range of high-performance applications, from inert fluids and heat-transfer agents to building blocks in advanced materials and pharmaceuticals. However, the very stability endowed by the dense network of carbon-fluorine bonds presents a double-edged sword. While offering robustness under normal operating conditions, understanding the thresholds and pathways of its thermal decomposition is paramount for safe handling, predicting material lifetimes, and critically, for assessing the environmental and toxicological impact of any potential breakdown products.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a cursory overview. It aims to provide a foundational understanding of the principles governing the thermal stability of this compound, the analytical methodologies employed to probe its decomposition, and the nature of the resulting fragments. In the context of drug development, where fluorinated moieties are increasingly incorporated to enhance metabolic stability and bioavailability, a thorough comprehension of the thermal behavior of complex fluorinated scaffolds is not merely an academic exercise but a crucial aspect of safety and efficacy assessment.[1][2][3][4] This guide will synthesize established principles from the broader field of perfluorocarbon chemistry and apply them to the specific, and less-documented, case of this compound, offering a framework for both experimental design and theoretical consideration.

The Molecular Architecture of this compound: A Foundation of Stability

The remarkable stability of this compound is rooted in its molecular structure. The molecule consists of a fused bicyclic system, a cyclopentane ring fused to a cyclohexane ring, where every hydrogen atom has been replaced by a fluorine atom. This substitution has profound consequences:

-

High C-F Bond Energy: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a dissociation energy of approximately 485 kJ/mol. This high energy barrier to bond cleavage is the primary contributor to the thermal stability of perfluorocarbons.

-

Steric Shielding: The fluorine atoms, with their larger van der Waals radius compared to hydrogen, create a dense, protective sheath around the carbon backbone. This steric hindrance physically obstructs the approach of reactive species that could initiate decomposition.

-

Inductive Effects: The high electronegativity of fluorine atoms polarizes the C-F bonds, leading to a slight positive charge on the carbon atoms. This effect, however, is somewhat mitigated by the symmetrical arrangement of fluorine atoms in a perfluorinated system.

These combined factors result in a molecule that is exceptionally resistant to chemical attack and thermal degradation.

Investigating Thermal Stability: Key Analytical Methodologies

Determining the thermal stability of a compound like this compound requires specialized analytical techniques capable of subjecting the material to controlled temperature programs while monitoring for signs of decomposition.

Thermogravimetric Analysis (TGA)

Principle: Thermogravimetric analysis is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., inert nitrogen or reactive air). A loss of mass indicates that the sample is decomposing into volatile products.

Experimental Protocol: TGA of this compound

-

Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for instance, 10 °C/min, over a wide temperature range, typically from ambient to 800 °C or higher.

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key parameter, often defined as the temperature at which a 5% mass loss is observed (T₅%).

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to isolate the effects of thermal energy on the C-C and C-F bonds, without the complicating factor of oxidation.

-

Heating Rate: A controlled, linear heating rate ensures that the decomposition process is observed under reproducible conditions and allows for the determination of kinetic parameters.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To identify the specific products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is the method of choice.[6][7][8][9] A sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments.[6] These fragments are then separated by gas chromatography and identified by mass spectrometry.[10]

Experimental Protocol: Py-GC-MS of this compound

-

Sample Introduction: A small amount of this compound is introduced into the pyrolysis unit.

-

Pyrolysis: The sample is subjected to a rapid temperature increase to a set pyrolysis temperature (e.g., 600-1000 °C) for a short duration.

-

GC Separation: The resulting volatile fragments are swept by a carrier gas (e.g., helium) into a gas chromatograph. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As each separated component elutes from the GC column, it enters a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component. The fragmentation patterns in the mass spectra are used to identify the structure of the decomposition products.[11]

Causality in Experimental Choices:

-

Rapid Heating: Flash pyrolysis minimizes secondary reactions between the initial decomposition products, providing a clearer picture of the primary fragmentation pathways.

-

GC-MS Coupling: The combination of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry is essential for analyzing the complex mixture of products that can result from pyrolysis.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[this compound Sample] --> B{Pyrolysis Chamber}; B --> C[Volatile Fragments]; C --> D{Gas Chromatography Column}; D --> E[Separated Fragments]; E --> F{Mass Spectrometer}; F --> G[Mass Spectra]; G --> H[Identification of Decomposition Products];

} caption: "Workflow for Py-GC-MS analysis of this compound."

Predicted Decomposition Pathways of this compound

While direct experimental data on this compound's decomposition is scarce, we can infer probable pathways based on the established principles of perfluorocarbon pyrolysis. The decomposition of perfluorinated compounds is generally initiated by the cleavage of the weakest bonds in the molecule. In the case of this compound, these would be the C-C bonds.

Primary Decomposition Step:

The initial step in the thermal decomposition of this compound is likely the homolytic cleavage of a C-C bond within the fused ring system. This will generate a diradical species.

Secondary Reactions and Product Formation:

The initial diradical is highly unstable and will undergo further reactions to form more stable products. These reactions can include:

-

Intramolecular Rearrangement: The diradical can rearrange to form unsaturated cyclic or acyclic perfluorinated compounds.

-

Fragmentation: The diradical can fragment further, breaking more C-C bonds to produce smaller perfluoroalkanes and perfluoroalkenes.

-

Radical Recombination: The reactive radical species can recombine to form a variety of larger, more complex perfluorinated molecules.

Based on studies of other perfluorinated compounds, a complex mixture of smaller perfluoroalkanes (e.g., CF₄, C₂F₆), perfluoroalkenes (e.g., C₂F₄, C₃F₆), and potentially some larger, rearranged cyclic and acyclic perfluorocarbons are expected as decomposition products.[12][13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] A[this compound] -- High Temperature --> B(Initial C-C Bond Cleavage); B --> C{Diradical Intermediate}; C --> D[Intramolecular Rearrangement]; C --> E[Fragmentation]; C --> F[Radical Recombination]; D --> G[Unsaturated Perfluorocycles]; E --> H[Perfluoroalkanes (CF₄, C₂F₆) & Perfluoroalkenes (C₂F₄)]; F --> I[Higher Molecular Weight Perfluorocarbons];

} caption: "Predicted decomposition pathways of this compound."

Toxicity and Environmental Considerations

The potential toxicity of this compound and its decomposition products is a critical consideration, particularly for applications in drug development and other areas with potential for human and environmental exposure.

This compound:

As a fully fluorinated, saturated hydrocarbon, this compound is expected to be relatively non-toxic and biologically inert. Its low reactivity and poor solubility in both aqueous and lipid environments would likely limit its bioavailability and potential for bioaccumulation.[14][15][16][17][18]

Decomposition Products:

The toxicity of the decomposition products is a more significant concern. The thermal breakdown of perfluorocarbons can generate a range of smaller, more reactive species. Of particular concern are:

-

Perfluoroalkenes: Some perfluoroalkenes, such as perfluoroisobutylene (PFIB), are known to be highly toxic. While the formation of PFIB from this compound is not a primary expected pathway, its potential generation, even in trace amounts, warrants careful consideration and analytical monitoring.

-

Inorganic Fluoride: Under certain conditions, particularly in the presence of hydrogen sources, the decomposition of perfluorocarbons can lead to the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas.

The environmental persistence of perfluorinated compounds is another critical factor. The strength of the C-F bond makes these molecules resistant to natural degradation processes. Therefore, any release of this compound or its decomposition products into the environment could lead to long-term contamination.

Implications for Drug Development and Research

For scientists and professionals in drug development, understanding the thermal stability of fluorinated molecules like this compound is crucial for several reasons:

-

Manufacturing and Formulation: High temperatures may be encountered during synthesis, purification, and formulation processes. Knowledge of a compound's thermal stability is essential to prevent degradation and the formation of potentially toxic impurities.

-

Storage and Shelf-life: The long-term stability of a drug product is a key regulatory requirement. Thermal degradation can lead to a loss of potency and the generation of harmful byproducts.

-

Safety Assessment: A thorough understanding of the potential decomposition products and their toxicological profiles is a critical component of the safety assessment for any new drug candidate.

Conclusion: A Call for Further Research

This compound stands as a molecule of significant technological promise, yet a comprehensive understanding of its behavior under thermal stress remains an area ripe for further investigation. While the principles of perfluorocarbon chemistry provide a strong predictive framework, dedicated experimental studies on the thermal stability and decomposition of this compound are needed to fill the existing knowledge gaps. Such research will not only ensure the safe and effective application of this and related molecules in advanced materials and pharmaceuticals but also contribute to a more complete understanding of the environmental and toxicological implications of highly fluorinated compounds.

References

-

Challa Sasi, P. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. Retrieved from [Link]

-

Devaprakasam, D., et al. (2025). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. ResearchGate. Retrieved from [Link]

-

Moore Analytical. (n.d.). Pyrolysis GCMS. Retrieved from [Link]

-

Mucha, M., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. MDPI. Retrieved from [Link]

-

Wang, C., et al. (2023). Bioaccumulation and toxicity of perfluorooctanoic acid and perfluorooctane sulfonate in marine algae Chlorella sp. PubMed. Retrieved from [Link]

-

Xiao, F., et al. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. Retrieved from [Link]

-

Alinezhad, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed Central. Retrieved from [Link]

-

Zhao, L., et al. (n.d.). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

Gondal, A. F., et al. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Retrieved from [Link]

-

Yanagisawa, H., et al. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. Retrieved from [Link]

-

Sasi, P. C., et al. (2023). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. Retrieved from [Link]

-

Tsuchiya, K., et al. (2008). Purification and Thermal Analysis of Perfluoro-N-Alkanoic Acids. PubMed. Retrieved from [Link]

-

Wang, Z., et al. (2025). Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. ResearchGate. Retrieved from [Link]

-

Sun, M., et al. (2017). In-situ hydrothermal synthesis of titanium dioxide nanorods on titanium wire for solid-phase microextraction of polycyclic aromatic hydrocarbons. PubMed. Retrieved from [Link]

-

Ahrens, L. (2011). Contamination, bioaccumulation and toxic effects of perfluorinated chemicals (PFCs) in the water environment: a review paper. PubMed. Retrieved from [Link]

-

Yanagisawa, H., et al. (2024). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS. ResearchGate. Retrieved from [Link]

-

Kaur, M., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2012). Bioaccumulation and uptake routes of perfluoroalkyl acids in Daphnia magna. PubMed. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

-

Albano, J. P., & Per-Álvarez, I. (2016). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. Retrieved from [Link]

-

Yamamoto, A., et al. (2014). Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. PubMed. Retrieved from [Link]

-

Arvaniti, O. S., & Stasinakis, A. S. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. PubMed Central. Retrieved from [Link]

-

Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Publishing. Retrieved from [Link]

-

O'Brien, J. W., et al. (2025). Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood. PubMed Central. Retrieved from [Link]

-

Lee, S., et al. (2020). Synthesis of the Proposed Structure of Damaurone D and Evaluation of Its Anti-inflammatory Activity. PubMed. Retrieved from [Link]

-

Li, F., et al. (2022). Effects of combined exposure to perfluoroalkyl acids and heavy metals on bioaccumulation and subcellular distribution in earthworms (Eisenia fetida) from co-contaminated soil. PubMed. Retrieved from [Link]

-